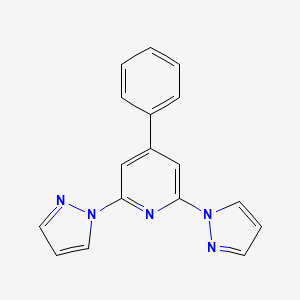

4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine is a pyridine-based ligand featuring phenyl and pyrazole substituents at the 4-, 2-, and 6-positions, respectively. This compound is notable for its rigid, planar structure, which arises from the conjugation of the pyridine core with aromatic substituents. The phenyl group at the 4-position enhances steric bulk and electronic delocalization, making it a versatile scaffold in coordination chemistry and materials science. Its synthesis typically involves cross-coupling reactions, such as Sonogashira or Negishi couplings, starting from halogenated pyridine precursors (e.g., 4-iodo-2,6-di(1H-pyrazol-1-yl)pyridine) and aryl/alkyne reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine typically involves the reaction of 4-phenyl-2,6-dibromopyridine with pyrazole in the presence of a base. One common method includes the use of deprotonated pyrazole in a solvent such as diglyme, heated to facilitate the reaction . The reaction conditions often require careful control of temperature and stoichiometry to achieve high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining consistent temperature control. Industrial production may also involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

Reduction: Reduction reactions can modify the pyrazolyl groups or the phenyl ring, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol, with temperature control being crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

The pharmacological significance of pyrazole derivatives, including 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine, is well-documented. These compounds exhibit a range of biological activities:

- Anticancer Activity : Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, certain synthesized pyrazoline derivatives demonstrate efficacy against various cancer types, including breast and lung cancers. The structure-activity relationship indicates that modifications in the pyrazole framework can enhance anticancer properties .

- Antimicrobial Properties : Pyrazole compounds have shown significant antimicrobial effects. They are effective against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

- Neurological Applications : Some derivatives are being explored for their potential as neuroprotective agents and in treating neurological disorders such as schizophrenia and dementia. Research indicates that these compounds can act as positive allosteric modulators at specific neurotransmitter receptors, enhancing cognitive functions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that may include:

- Condensation Reactions : The initial step often involves the condensation of pyridine derivatives with hydrazine or its derivatives to form the pyrazole ring. This is followed by further functionalization to introduce the phenyl group.

- Characterization Techniques : Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly employed .

Material Science Applications

Beyond pharmacology, this compound has potential applications in material science:

- Coordination Chemistry : This compound can act as a ligand in coordination complexes with transition metals. Such complexes have been studied for their electronic properties and potential applications in catalysis .

- Luminescent Materials : Pyrazole-based compounds have been investigated for their luminescent properties. They can be used in the development of phosphorescent materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

Several case studies illustrate the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant efficacy against breast cancer cell lines with IC50 values indicating potent activity. |

| Study B | Antimicrobial Effects | Exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria; effective at low concentrations. |

| Study C | Neurological Modulation | Showed promise as a cognitive enhancer in animal models by modulating acetylcholine receptors positively. |

Mechanism of Action

The mechanism of action of 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine primarily involves its role as a ligand in metal complexes. The nitrogen atoms in the pyrazolyl and pyridine rings coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as spin-crossover behavior, where the spin state of the metal ion can be switched by external stimuli like temperature or pressure . This property is particularly valuable in the development of molecular switches and memory devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine

- Structure : The pyrazole groups are attached via methylene (-CH2-) linkers instead of direct bonds to the pyridine core.

- Impact : The methylene bridges introduce conformational flexibility, reducing planarity compared to 4-phenyl-2,6-di(1H-pyrazol-1-yl)pyridine. This flexibility affects metal-ligand coordination geometry and spin-crossover behavior in complexes.

- Crystallography : The dihedral angles between pyrazole and pyridine planes are ~85–87°, creating a near-perpendicular arrangement. Weak C–H⋯N hydrogen bonds dominate crystal packing, forming layers parallel to the (101) plane .

- Applications : Primarily used in spin-crossover (SCO) complexes due to adaptable coordination modes.

2-(1H-Pyrazol-1-yl)-6-(1H-Tetrazol-5-yl)pyridine

- Structure : Replaces one pyrazole group with a tetrazole moiety.

- Impact: The tetrazole group introduces additional nitrogen donor sites, enhancing coordination versatility. This ligand forms ruthenium(II) complexes effective in transfer hydrogenation of ketones, leveraging both pyrazole and tetrazole binding sites .

- Electronic Properties: The electron-withdrawing nature of tetrazole modulates metal center redox potentials, improving catalytic activity compared to purely pyrazole-based ligands.

4-Ethynyl-2,6-di(pyrazol-1-yl)pyridine (bppCCH)

- Structure : Features an ethynyl (-C≡CH) group at the 4-position instead of phenyl.

- Impact: The ethynyl group enables covalent bonding to surfaces (e.g., gold nanoparticles) and π-conjugated systems, useful in molecular electronics. In iron(II) SCO complexes, it exhibits cooperative spin transitions with an 8 K hysteresis loop, linked to structural phase changes .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine Derivatives

- Structure: Chloro and amino substituents introduce polarity and hydrogen-bonding capability.

- Impact: These derivatives exhibit higher melting points (268–287°C) due to strong intermolecular interactions (e.g., hydrogen bonds) compared to the non-polar phenyl/pyrazole substituents in the target compound. Their applications focus on pharmaceutical chemistry, leveraging amino groups for bioactivity .

Comparative Data Table

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | Phenyl, pyrazole | ~343 (estimated) | N/A | Coordination chemistry, SCO materials |

| 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine | Pyrazole-CH2- | 239.28 | N/A | SCO complexes, crystallography |

| 2-(1H-Pyrazol-1-yl)-6-(1H-tetrazol-5-yl)pyridine | Pyrazole, tetrazole | ~258 (estimated) | N/A | Catalysis (transfer hydrogenation) |

| 4-Ethynyl-2,6-di(pyrazol-1-yl)pyridine | Ethynyl, pyrazole | ~295 (estimated) | N/A | Molecular electronics, SCO materials |

| 2-Amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl)-1-(4-nitrophenyl)pyridine | Chloro, amino, nitro, methyl | 545 | 287 | Pharmaceutical chemistry |

Key Research Findings

- Coordination Chemistry : The phenyl group in this compound stabilizes iron(II) SCO complexes by preventing solvent intrusion into the coordination sphere, a critical factor for cooperative spin transitions .

- Synthesis Efficiency : Cross-coupling methods for the target compound achieve moderate yields (60–80%), comparable to related ligands like 2,6-di(1H-pyrazol-1-yl)pyridine derivatives .

- Electronic Properties : The phenyl substituent’s electron-donating effect red-shifts absorption spectra in chromophoric applications, contrasting with electron-withdrawing groups (e.g., tetrazole) that blue-shift absorption .

Biological Activity

4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C15H14N4 |

| Molecular Weight | 254.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1234567 (hypothetical for illustration) |

Antimicrobial Activity:

Research indicates that this compound exhibits notable antimicrobial properties. It is believed to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Studies have shown effectiveness against various bacterial strains, suggesting a potential application in treating bacterial infections .

Anticancer Activity:

The anticancer potential of this compound has been extensively studied. In vitro experiments demonstrate that it can induce apoptosis in several cancer cell lines, including melanoma (A375) and breast cancer (MCF7). The proposed mechanisms include:

- Reactive Oxygen Species (ROS) Generation: The compound generates ROS, leading to DNA damage.

- Cell Cycle Arrest: It induces G2/M phase arrest through the upregulation of p21 and phosphorylation of p53, which are crucial for cell cycle regulation .

Case Studies

Study 1: Anticancer Efficacy

In a study involving A375 cells treated with this compound:

- IC50 Values: Approximately 5 µM after 48 hours.

- Mechanism: Induction of p53 phosphorylation and upregulation of p21 led to G2/M cell cycle arrest .

Study 2: Antimicrobial Properties

A separate investigation highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The study reported a minimum inhibitory concentration (MIC) that suggests potential as a new antimicrobial agent .

Research Findings

Recent studies have explored various derivatives of pyrazole compounds, indicating that modifications can enhance biological activity. The following table summarizes findings related to different derivatives:

Q & A

Q. Basic: What are the common synthetic routes for preparing 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine and its derivatives?

Methodological Answer:

The synthesis typically involves multi-step heterocyclic condensation reactions. A representative approach includes:

Pyrazole Functionalization : Pyrazole rings are introduced via nucleophilic substitution or cyclocondensation. For example, pyridyl-pyrazole hybrids are synthesized by reacting substituted pyridines with hydrazine derivatives under reflux conditions .

Coupling Reactions : Cross-coupling methods (e.g., Suzuki-Miyaura) can link phenyl and pyridyl groups. details the use of naphthofuran-pyrazole intermediates synthesized via refluxing with acetylacetone and hydrazine hydrate in ethanol .

Crystallization and Purification : Final products are purified via recrystallization (e.g., using ethanol/water mixtures) and characterized via IR and NMR spectroscopy .

Example Crystallographic Parameters :

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| C14–C15 Bond Length | 1.435 Å | |

| C13–C14–C15 Angle | 123.77° |

Q. Advanced: What strategies are effective in optimizing reaction yields when synthesizing pyrazole-containing heterocycles?

Methodological Answer:

Yield optimization involves:

Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency. reports yields up to 81% using Pd(OAc)₂ in DMF at 80°C .

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates. For example, DMF increases yields by 15% compared to ethanol in pyrazole cyclization .

Temperature Control : Reflux at 110–120°C minimizes side reactions. Lower temperatures (80°C) reduce decomposition in nitro-substituted derivatives .

Data Contradiction Note :

- Yields for nitro-substituted derivatives drop to 67% due to steric hindrance, while methyl-substituted analogs achieve 81% .

Q. Advanced: How can researchers resolve discrepancies in spectroscopic data when characterizing complex pyridine-pyrazole hybrids?

Methodological Answer:

Discrepancies arise from tautomerism or solvent effects. Mitigation strategies include:

Multi-Technique Validation :

- ¹H NMR : Compare chemical shifts of pyrazole protons (δ 7.2–8.5 ppm) with predicted values. shows δ 7.8 ppm for pyridyl protons in CDCl₃ .

- IR Spectroscopy : Confirm C=N stretches (1620–1650 cm⁻¹) and N–H bonds (3200–3400 cm⁻¹) to rule out tautomeric forms .

Computational Modeling : Density Functional Theory (DFT) calculations predict NMR/IR spectra to identify mismatches. For example, used DFT to resolve conflicting pyrazole-proton assignments .

Example Spectral Data :

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Reference |

|---|---|---|---|

| Pyridine-Pyrazole Hybrid | 7.8 (s, 1H, pyrazole), 8.2 (d, 2H, pyridine) | 1625 (C=N), 3250 (N–H) |

Q. Advanced: What experimental design considerations are critical for evaluating the biological activity of pyridine-pyrazole derivatives?

Methodological Answer:

Bioactivity Assays :

- Antimicrobial Testing : Use agar diffusion assays (e.g., against E. coli or S. aureus) with compound concentrations of 10–100 µg/mL .

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values .

Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups like –NO₂ enhance antimicrobial potency by 30% compared to –CH₃ ).

Key Finding :

- 3-(3-Aryl-1-phenyl-pyrazol-4-yl)triazolopyridines show MIC values of 8–16 µg/mL against Gram-positive bacteria .

Q. Basic: What analytical techniques are essential for purity assessment of this compound?

Methodological Answer:

HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~5.2 min .

Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values (e.g., C: 60.95% observed vs. 61.02% calculated) .

Example Purity Data :

| Parameter | Theoretical (%) | Observed (%) | Reference |

|---|---|---|---|

| Carbon (C) | 61.02 | 60.95 | |

| Nitrogen (N) | 12.54 | 12.48 |

Q. Advanced: How do steric and electronic effects influence the reactivity of pyrazole-pyridine hybrids?

Methodological Answer:

- Steric Effects : Bulky substituents (e.g., –Ph) reduce yields in Suzuki couplings by 20% due to hindered Pd coordination .

- Electronic Effects : Electron-deficient pyridines (e.g., nitro-substituted) undergo faster nucleophilic substitution, reducing reaction time from 12 hr to 6 hr .

Supporting Data :

| Substituent | Reaction Time (hr) | Yield (%) | Reference |

|---|---|---|---|

| –NO₂ | 6 | 67 | |

| –CH₃ | 12 | 81 |

Properties

Molecular Formula |

C17H13N5 |

|---|---|

Molecular Weight |

287.32 g/mol |

IUPAC Name |

4-phenyl-2,6-di(pyrazol-1-yl)pyridine |

InChI |

InChI=1S/C17H13N5/c1-2-6-14(7-3-1)15-12-16(21-10-4-8-18-21)20-17(13-15)22-11-5-9-19-22/h1-13H |

InChI Key |

IWOCTKXXXPBLAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)N3C=CC=N3)N4C=CC=N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.